molecular formula C7H6N4O B124184 5-Acetyl-3-aminopyrazine-2-carbonitrile CAS No. 147425-71-6

5-Acetyl-3-aminopyrazine-2-carbonitrile

Cat. No.: B124184
CAS No.: 147425-71-6
M. Wt: 162.15 g/mol
InChI Key: WGPYTXJXEWKMBW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Aloradine involves several steps. The preparation method typically includes dissolving crude Aloradine in an appropriate organic solvent, followed by adsorption using activated carbon. The solution is then heated, stirred, and filtered to obtain primarily purified Aloradine. Further purification involves concentrating the solution, loading it onto a macroporous absorption resin column, and eluting with a mixture of isopropyl alcohol and hydrochloric acid. The final product is obtained by adjusting the pH, cooling for crystallization, centrifuging the separated crystals, washing, and drying .

Chemical Reactions Analysis

Aloradine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dodecyl sulfate, n-butanol, and triethylamine in phosphoric acid. The major products formed from these reactions include desloratadine, which is an active metabolite of Aloradine .

Mechanism of Action

Aloradine exerts its effects by directly activating isolated human vomeronasal receptor cells at nanomolar concentrations. It lacks affinity for steroid hormone receptors and instead modulates the olfactory-amygdala neural circuits of fear and anxiety. This action attenuates the tone of the sympathetic autonomic nervous system without systemic distribution . The closely related pheromone androstenol acts as a potent positive allosteric modulator of the GABA-A receptor, and it is proposed that this action may mediate the pheromone effects of Aloradine .

Comparison with Similar Compounds

Aloradine is structurally similar to other pheromones such as androstadienol, androstadienone, and androstenone. it is unique in its ability to directly activate vomeronasal receptor cells and modulate the olfactory-amygdala neural circuits . Other similar compounds include loratadine, cetirizine, and fexofenadine, which are antihistamines used to treat allergic reactions . Unlike these antihistamines, Aloradine is primarily focused on treating anxiety-related conditions.

References

Properties

CAS No.

147425-71-6

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

5-acetyl-3-aminopyrazine-2-carbonitrile

InChI

InChI=1S/C7H6N4O/c1-4(12)6-3-10-5(2-8)7(9)11-6/h3H,1H3,(H2,9,11)

InChI Key

WGPYTXJXEWKMBW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=C(C(=N1)N)C#N

Canonical SMILES

CC(=O)C1=CN=C(C(=N1)N)C#N

Synonyms

Pyrazinecarbonitrile, 5-acetyl-3-amino- (9CI)

Origin of Product

United States

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